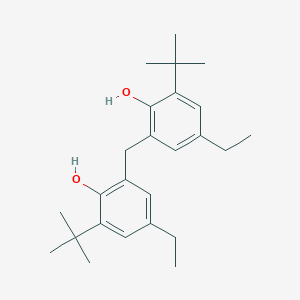

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Description

The exact mass of the compound 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYZBKIGXGYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038864 | |

| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline] | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-24-4 | |

| Record name | 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antioxidant 425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZW97F6CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS No. 88-24-4)

This technical guide provides a comprehensive overview of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, mechanism of action, applications, and safety considerations of this versatile compound.

Introduction: Understanding a Key Stabilizer

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by trade names such as Antioxidant 425 and Yoshinox 425, is an organic compound recognized for its potent antioxidant properties.[1][2] Its chemical structure, featuring two phenolic groups linked by a methylene bridge, is central to its function as a stabilizer in various materials.[1] This guide will elucidate the technical nuances of this compound, providing a foundational understanding for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application. The key properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 88-24-4 | [3][4] |

| Molecular Formula | C25H36O2 | [1][3][5] |

| Molecular Weight | 368.55 g/mol | [3] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Melting Point | 119-128 °C | [1] |

| Solubility | Soluble in oxygen and aromatic solvents. Practically insoluble in water (0.007 mg/L). | [6] |

| Density | 1.07 g/cm³ at 20 °C | |

| Vapor Pressure | <1 hPa | |

| Autoignition Temperature | 350 °C | |

| Flash Point | 185 °C (Pensky-Martens closed cup) |

Mechanism of Action: A Hindered Phenol's Antioxidant Prowess

The primary function of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is to inhibit oxidation by acting as a free radical scavenger.[1] The presence of bulky tert-butyl groups adjacent to the hydroxyl groups on the phenol rings creates steric hindrance. This structural feature is crucial for its efficacy and stability.

The antioxidant mechanism can be described as follows:

-

Initiation: Oxidative degradation is often initiated by the formation of free radicals (R•) from the substrate (RH) due to factors like heat, light, or mechanical stress.

-

Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another substrate molecule, propagating the chain reaction.

-

Termination: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (ArOH) intervenes by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical. This neutralizes the radical and terminates the chain reaction. The resulting phenoxy radical (ArO•) is stabilized by resonance and the steric hindrance from the adjacent tert-butyl groups, preventing it from initiating new oxidation chains.

This mechanism is visually represented in the following diagram:

Caption: Antioxidant mechanism of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

Applications in Industry and Research

The excellent antioxidant properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) make it a valuable additive in a wide range of materials.

Polymer and Plastics Industry

This compound is extensively used as a stabilizer in various polymers to prevent degradation during processing and end-use, thereby extending their service life.[1] Key applications include:

-

ABS Resins: It provides excellent weather resistance and viscosity stability with minimal discoloration.[2]

-

Latex and PVCs: It is incorporated to enhance thermal stability and prevent oxidative degradation.[1][2]

-

Adhesives: It is used as an antioxidant in the manufacturing of adhesives.[4]

Other Industrial Applications

Its utility extends to other sectors where oxidative stability is critical:

-

Rubber: It helps in maintaining the physical and chemical properties of rubber products.[1]

-

Lubricants, Fuels, and Hydraulic Fluids: It acts as a stabilizer in these formulations.[7]

Potential in Biomedical Research

Due to its ability to neutralize reactive oxygen species (ROS), 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has been investigated for its potential therapeutic applications in conditions associated with oxidative stress.[1] It has been noted for its potential to reduce cellular damage linked to various diseases.[1]

Synthesis Methodology

The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) typically involves the condensation of 4-ethyl-2-tert-butylphenol with a methylene source, such as methylal, in the presence of an acid catalyst. A representative synthetic protocol is outlined below, based on established patent literature.[8]

Experimental Protocol: Synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

-

Reactor Setup: A reactor equipped with a thermometer, condenser, and stirrer is charged with 87 g of 4-ethyl-2-tert-butylphenol and 200 ml of methylal.

-

Catalyst Addition: 60 g of a cation-exchange resin (as an acid catalyst) is added to the reactor.

-

Reaction: The mixture is stirred for 3 hours at a temperature of 80-85 °C.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

-

Purification: The unreacted methylal is distilled off from the filtrate. The resulting residue is 2,2'-methylenebis(4-ethyl-6-tert-butylphenol).[8]

The following diagram illustrates the general workflow for the synthesis:

Caption: General workflow for the synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

Safety and Toxicological Profile

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is classified with the following hazards:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

The signal word is "Warning".[9]

Precautionary Measures

When handling this compound, it is essential to adhere to the following precautionary statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/eye protection/face protection.[9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P405: Store locked up.[9]

Toxicological Data Summary

-

Acute Toxicity: The oral LD50 in rats is reported to be greater than 10 g/kg, indicating low acute toxicity.[4][10][11] The dermal LD50 in rabbits is greater than 8,000 mg/kg bw.[12]

-

Subchronic Toxicity: Studies in rats have shown that at high doses, this compound can lead to decreased body weight gain, testicular atrophy, and decreased spermatogenesis in males, and vacuolization of parathyroid gland cells in females.[11]

-

Mitochondrial Effects: It has been shown to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria at low concentrations, while higher concentrations act as a respiratory inhibitor.[13]

Conclusion

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a highly effective and versatile sterically hindered phenolic antioxidant. Its unique chemical structure provides excellent stability and radical scavenging activity, making it an indispensable additive in the polymer and plastics industry. While it has a favorable low acute toxicity profile, appropriate safety precautions should always be observed during handling. Further research into its biological activities may uncover novel therapeutic applications, expanding its utility beyond industrial stabilization.

References

- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) - Smolecule.

- Safety data sheet - 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).

- 6,6'-Methylenebis(2-(tert-butyl)-4-ethylphenol) - CymitQuimica.

- 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol)

- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Sigma-Aldrich.

- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 - PubChem.

- 88-24-4, 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] Formula - ECHEMI.

- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - ChemicalBook.

- US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols)

- RTECS NUMBER-SL9800000-Chemical Toxicity D

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem.

- 2,2 -Methylenebis(4-methyl-6-tert-butylphenol) for synthesis 119-47-1 - Sigma-Aldrich.

- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2.

- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment.

- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity - PubMed. 1iV9wB8y6fz8=)

Sources

- 1. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]

- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 3. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6,6'-Methylenebis(2-(tert-butyl)-4-ethylphenol) [cymitquimica.com]

- 6. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. RTECS NUMBER-SL9800000-Chemical Toxicity Database [drugfuture.com]

- 11. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Safety Data Sheet [chemicalbook.com]

- 13. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Antioxidant 425

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Antioxidant 425, chemically known as 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), is a sterically hindered phenolic antioxidant of significant industrial importance. This technical guide provides a comprehensive exploration of its core physicochemical properties, analytical methodologies for their characterization, and insights into its mechanism of action and applications, particularly within the realms of polymer stabilization and pharmaceutical drug development. This document is structured to provide not only foundational data but also the scientific rationale behind the selection of analytical techniques and a deeper understanding of the molecule's function.

Introduction: The Role and Significance of Antioxidant 425

Antioxidant 425 is a non-staining, high-molecular-weight antioxidant primarily utilized to protect organic materials against oxidative degradation.[1] Its bisphenolic structure, featuring bulky tert-butyl groups ortho to the hydroxyl functionalities, imparts exceptional stability and radical-scavenging efficiency.[2] This steric hindrance is a key determinant of its low volatility and excellent compatibility with a wide range of polymers.[3] In the pharmaceutical context, where the stability and integrity of active pharmaceutical ingredients (APIs) and excipients are paramount, Antioxidant 425 serves as a critical stabilizer, preventing oxidative processes that can compromise drug efficacy and shelf-life.[4][5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Antioxidant 425 is fundamental to its effective application and formulation. These properties dictate its behavior in various matrices and during processing.

Chemical Identity and Structure

-

IUPAC Name: 2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol

-

Synonyms: 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), AO 425, Plastanox 425, Yoshinox 425

-

CAS Number: 88-24-4[6]

-

Molecular Formula: C₂₅H₃₆O₂

-

Molecular Weight: 368.55 g/mol [6]

Table 1: Summary of Key Physicochemical Data for Antioxidant 425

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 119-122 °C | [6][7] |

| Boiling Point | 458.86 °C (rough estimate) | [7] |

| Density | 1.010 g/cm³ | [7] |

| Solubility | Soluble in chloroform and methanol; insoluble in water. | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unequivocal identification and purity assessment of Antioxidant 425.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Antioxidant 425 exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3650-3200 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. The presence of C-H stretching vibrations from the alkyl groups is observed in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Key signals include those for the aromatic protons, the methylene bridge protons, and the protons of the ethyl and tert-butyl groups.[10]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including signals for the aromatic carbons, the methylene bridge carbon, and the carbons of the alkyl substituents.

-

-

UV-Visible Spectroscopy: Phenolic compounds like Antioxidant 425 exhibit characteristic UV absorbance. A UV-Vis spectrum of a similar compound, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), shows absorption maxima, which can be used for quantitative analysis.

Mechanism of Antioxidant Action

Antioxidant 425 functions as a primary antioxidant, meaning it directly scavenges free radicals to terminate the auto-oxidation chain reaction. This process is primarily governed by the hydrogen atom transfer (HAT) mechanism from its phenolic hydroxyl groups.

The sterically hindering tert-butyl groups play a crucial role in stabilizing the resulting phenoxy radical, preventing it from initiating new oxidation chains. This stabilized radical can then participate in terminating a second radical, further enhancing its antioxidant efficiency.

Caption: Mechanism of radical scavenging by Antioxidant 425.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of Antioxidant 425, standardized analytical methods are crucial. The following protocols are based on established pharmacopeial and international standards.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. This protocol is based on the capillary tube method as described in ASTM E324-99.

Methodology:

-

Sample Preparation: Finely powder the dry Antioxidant 425 sample.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-4 mm.

-

Apparatus: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid particle melts (final melting point). The range between these two temperatures is the melting range.

Determination of Water Solubility

Principle: The solubility of Antioxidant 425 in water is determined using the flask method, suitable for substances with low aqueous solubility, as outlined in OECD Guideline 105.[11]

Methodology:

-

Equilibration: Add an excess amount of Antioxidant 425 to a known volume of deionized water in a sealed flask.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any suspended particles.

-

Quantification: Analyze the concentration of Antioxidant 425 in the clear aqueous phase using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. This protocol is based on ISO 11358-1.[1][12]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the Antioxidant 425 sample (typically 5-10 mg) into a TGA pan.

-

Apparatus: Place the pan in a calibrated thermogravimetric analyzer.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram can be used to determine the onset of decomposition and the temperature at which significant mass loss occurs.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Applications in Polymer Science and Drug Development

Polymer Stabilization

Antioxidant 425 is widely used in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers (ABS), and elastomers.[3] Its high molecular weight and low volatility make it particularly suitable for high-temperature processing applications such as extrusion and injection molding.[13] It effectively prevents thermal degradation, maintains the mechanical properties, and inhibits discoloration of the polymer matrix.

Pharmaceutical Formulations

In the pharmaceutical industry, the prevention of oxidative degradation of APIs and excipients is critical for ensuring drug product stability and efficacy.[4] Antioxidant 425, due to its low reactivity and high stability, is a valuable excipient in various dosage forms.

-

Amorphous Solid Dispersions (ASDs): Antioxidant 425 can be incorporated into ASDs to protect sensitive APIs from oxidation during processing (e.g., spray drying, hot-melt extrusion) and throughout the product's shelf life.[14]

-

Hot-Melt Extrusion (HME): As a processing aid in HME, Antioxidant 425 can prevent the thermal degradation of both the API and polymeric carriers at elevated temperatures.

-

Drug-Eluting Stents: The use of antioxidants in the polymer coatings of drug-eluting stents is being explored to mitigate the oxidative stress associated with stent implantation and to improve the healing process.

Conclusion

Antioxidant 425 is a highly effective and versatile hindered phenolic antioxidant with well-defined physicochemical properties. Its robust chemical structure provides excellent stability and radical-scavenging activity, making it an indispensable additive in both the polymer and pharmaceutical industries. A thorough understanding and application of the analytical methodologies outlined in this guide are essential for ensuring the quality, performance, and regulatory compliance of products containing this critical stabilizer. As drug development continues to advance, particularly with the increasing use of sensitive molecules and advanced processing techniques, the role of high-performance antioxidants like Antioxidant 425 will become even more significant.

References

- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

- ISO. ISO 11358-1:2022 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles.

- ASTM International. ASTM E324-99 - Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). [Link]

- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

- OECD. Test No. 105: Water Solubility.

- Impact Analytical. Thermal Analysis Techniques. [Link]

- SlidePlayer. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

- Chulalongkorn University. EXPERIMENTAL PART 2.1 Equipment 2.1.1 Thermal Analysis (TA) Thermograms were determined using differential scanning calorimetry. [Link]

- PubChem. 4,4'-Methylenebis(2,6-di-tert-butylphenol).

- SpectraBase.

- PrepChem.com. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). [Link]

- Pharmaceutical Technology. Pharmaceutical Excipients for Hot-Melt Extrusion. [Link]

- ScienceDirect. Advances in the development of amorphous solid dispersions: The role of polymeric carriers. [Link]

- Protheragen. Antioxidant Excipients. [Link]

- NETZSCH Analyzing & Testing. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

- SciELO.

- ResearchGate. (PDF) Pharmaceutical Applications of Hot-Melt Extrusion: Part I. [Link]

- MDPI. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. [Link]

- USP-NF. 〈1059〉 Excipient Performance. [Link]

- European Medicines Agency.

- Kinam Park. Polymeric Amorphous Solid Dispersions. [Link]

- InstaNANO.

- CIMITAR. Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form. [Link]

- Gattefossé.

- Journal of Applied Pharmaceutical Research.

- Google Patents. WO2015071394A1 - Formulation of sparingly soluble compounds by hot-melt extrusion.

- ResearchGate. The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol... [Link]

- Indonesian Journal of Science & Technology.

- MDPI. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying)

- ChemBK. Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). [Link]

- NIH. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

- ResearchGate.

- PubMed. Pro-healing Drug-Eluting Stents: A Role for Antioxidants?. [Link]

- PubMed. Surfactant-free amorphous solid dispersion with high dissolution for bioavailability enhancement of hydrophobic drugs: a case of quercetin. [Link]

- ResearchGate. (PDF) Pro-healing drug-eluting stents: A role for antioxidants?. [Link]

- MDPI. Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. [Link]

- ResearchGate. (PDF) FTIR Spectrophotometric Methods Used for Antioxidant Activity Assay in Medicinal Plants. [Link]

- Why Antioxidant 425 is a Key Component for ABS Resin Manufacturers. [Link]

- Future Science.

- PubMed Central. Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. [Link]

- PubMed Central. Advances in the development of amorphous solid dispersions: The role of polymeric carriers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. ema.europa.eu [ema.europa.eu]

- 5. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)(119-47-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. web.abo.fi [web.abo.fi]

- 11. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2015071394A1 - Formulation of sparingly soluble compounds by hot-melt extrusion - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

This guide offers a comprehensive technical overview of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, and multifaceted applications, with a focus on its antioxidant properties and biological implications.

Introduction: Unveiling a Key Antioxidant

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by trade names such as Antioxidant 425, is a synthetic organic compound widely recognized for its efficacy as an antioxidant.[1] Its molecular structure, characterized by two phenolic groups linked by a methylene bridge, underpins its potent ability to scavenge free radicals and mitigate oxidative damage.[1] This property makes it an invaluable additive in various industrial applications, including the stabilization of polymers and rubbers.[1] For the drug development professional, its antioxidant capabilities and interactions with biological systems present intriguing possibilities and important safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is fundamental to its application and handling.

| Property | Value | References |

| CAS Number | 88-24-4 | [2][3] |

| Molecular Formula | C₂₅H₃₆O₂ | [2][3] |

| Molecular Weight | 368.56 g/mol | [2][3] |

| IUPAC Name | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | [4] |

| Synonyms | Antioxidant 425, Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane | [2][3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 119-122 °C | [3] |

| Solubility | Practically insoluble in water; Soluble in organic solvents. | [1] |

Synthesis and Structural Elucidation

The molecular architecture of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is key to its function. This section details its synthesis and the analytical techniques used to confirm its structure.

Synthesis Protocol

A common method for the synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) involves the condensation of 4-ethyl-2-tert-butylphenol with a formaldehyde source, such as methylal, in the presence of an acid catalyst.[1]

Experimental Protocol: Acid-Catalyzed Condensation

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.

-

Charging Reactants: Charge the flask with 4-ethyl-2-tert-butylphenol and methylal.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction Conditions: Heat the mixture to a temperature of 60-70°C and maintain for several hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as calcium oxide.

-

Purification: Filter the mixture to remove any inorganic salts. The unreacted methylal can be removed by distillation. The crude product can be further purified by recrystallization from a suitable solvent to yield the final product.

Diagram of the synthesis workflow:

Caption: Workflow for the synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

Structural Analysis

The confirmation of the molecular structure of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the ethyl group protons (a quartet and a triplet), and the tert-butyl group protons (a singlet). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the ethyl and tert-butyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. Strong absorptions in the aromatic region (around 1600 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹) will also be present.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 368. Common fragmentation pathways for bisphenolic compounds include the cleavage of the methylene bridge and the loss of alkyl groups.[5][6] A characteristic fragment ion at m/z 93, corresponding to a phenoxide group, is often observed in the mass spectra of bisphenols.[6]

Mechanism of Action and Applications

The utility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) stems from its potent antioxidant activity, which has implications for both industrial and biological systems.

Antioxidant Mechanism

As a hindered phenolic antioxidant, its mechanism of action involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing it. This process generates a stable phenoxy radical, which is resonance-stabilized and sterically hindered by the adjacent tert-butyl groups, preventing it from initiating further radical chain reactions.

Diagram of the antioxidant mechanism:

Sources

- 1. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 2,2′-亚甲基双(6-叔丁基-4-乙基苯酚) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Introduction

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by the CAS number 88-24-4, is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by two phenol rings linked by a methylene bridge, makes it an effective scavenger of free radicals.[1] This property is crucial in preventing oxidative degradation, and as such, it finds widespread application as a stabilizer in polymers such as ABS resins, latex, and PVCs. This technical guide provides a comprehensive overview of the synthesis of this important industrial chemical, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core chemical principles, detail a proven synthesis protocol, and discuss the critical parameters that govern the reaction's efficiency and selectivity.

Core Principles: Electrophilic Aromatic Substitution

The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is fundamentally an electrophilic aromatic substitution (EAS) reaction.[2][3][4] In this class of reactions, an electrophile attacks an electron-rich aromatic ring, replacing one of the hydrogen atoms. The key components and their roles in this synthesis are:

-

The Nucleophile: 4-ethyl-6-tert-butylphenol. The hydroxyl group on the phenol ring is an activating group, meaning it increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The bulky tert-butyl group at one ortho position sterically hinders that site, directing the incoming electrophile to the other, less hindered ortho position.

-

The Electrophile: Formaldehyde (or a formaldehyde equivalent). Formaldehyde, in the presence of an acid or base catalyst, serves as the source of the methylene bridge that links the two phenol molecules.

-

The Catalyst: The reaction can be catalyzed by either an acid or a base.[5] The choice of catalyst influences the reaction mechanism and can affect the yield and purity of the final product.

Catalysis Pathway: Acid vs. Base

Acid-Catalyzed Mechanism: In an acidic medium, the formaldehyde is protonated to form a highly reactive carbocation. This electrophile then attacks the electron-rich ortho position of the 4-ethyl-6-tert-butylphenol. A subsequent reaction with a second molecule of the phenol and elimination of water leads to the formation of the methylene-bridged product.

Base-Catalyzed Mechanism: Under basic conditions, the phenol is deprotonated to form a phenoxide ion. This enhances the nucleophilicity of the aromatic ring. The phenoxide then attacks the formaldehyde, leading to the formation of a hydroxymethylphenol intermediate. This intermediate can then react with another phenoxide ion to form the final product.

The following diagram illustrates the generalized reaction scheme:

Caption: General Reaction Scheme for the Synthesis.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the laboratory-scale synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). This protocol is based on established methods for the condensation of phenols with formaldehyde equivalents.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-ethyl-2-tert-butylphenol | Reagent | Major Chemical Supplier | Starting phenol. |

| Methylal (Dimethoxymethane) | Reagent | Major Chemical Supplier | Formaldehyde equivalent. |

| Concentrated Sulfuric Acid | ACS | Major Chemical Supplier | Acid catalyst. |

| Calcium Oxide | Reagent | Major Chemical Supplier | For neutralization. |

| Toluene | ACS | Major Chemical Supplier | Solvent. |

| Methanol | ACS | Major Chemical Supplier | For recrystallization. |

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, charge 87g of 4-ethyl-2-tert-butylphenol and 200 ml of methylal.[6]

-

Catalyst Addition: Slowly add 2.5 g of concentrated sulfuric acid to the stirred mixture.[6] An exotherm may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain this temperature with continuous stirring for 2 hours.[6]

-

Neutralization: Cool the reaction mixture to room temperature (around 20°C). Add calcium oxide to neutralize the sulfuric acid catalyst and stir for an additional 20 minutes.[6]

-

Filtration: Filter the mixture to remove the calcium sulfate and any unreacted calcium oxide.

-

Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the unreacted methylal and any other volatile components under reduced pressure.[6]

-

Purification: The resulting crude product is a solid. Recrystallize the solid from methanol to obtain the purified 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The melting point of the pure product is expected to be in the range of 124-128°C.[1] Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The following flowchart outlines the key steps in the experimental workflow:

Caption: Step-by-step experimental workflow.

Discussion of Critical Parameters

The success of the synthesis hinges on the careful control of several key parameters:

-

Choice of Formaldehyde Source: While aqueous formaldehyde can be used, formaldehyde equivalents like methylal or paraformaldehyde are often preferred in laboratory and industrial settings.[6] These reagents are easier to handle and can provide better control over the reaction.

-

Catalyst Concentration: The amount of acid catalyst is critical. Too little catalyst will result in a slow reaction rate, while too much can lead to the formation of unwanted byproducts through side reactions like polymerization.

-

Reaction Temperature and Time: The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials while minimizing the formation of impurities. Following the recommended temperature and time is crucial for achieving a high yield of the desired product.[6]

-

Purity of Starting Materials: The purity of the 4-ethyl-6-tert-butylphenol is important. Impurities in the starting material can lead to the formation of a complex mixture of products, making purification difficult.

Safety Considerations

-

Handling of Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Flammable Solvents: Methylal, toluene, and methanol are flammable solvents. Ensure that the reaction is carried out in a well-ventilated area, away from any sources of ignition.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a well-established process based on the principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions and using high-purity starting materials, a high yield of this important antioxidant can be obtained. The protocol detailed in this guide provides a reliable method for its laboratory-scale preparation. For industrial-scale production, continuous processes using solid acid catalysts, such as sulfonated polystyrene resins, are often employed to enhance efficiency and catalyst recyclability.[3][4] Further research into more environmentally benign catalysts and solvent systems continues to be an area of active investigation in the field of green chemistry.

References

- DiVA portal. Catalytic synthesis of benign bisphenols.

- Google Patents. US7132575B2 - Process for the synthesis of bisphenol.

- Google Patents. EP1572611B1 - Process for the synthesis of bisphenol.

- Google Patents. US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).

- Bibliothèque et Archives Canada. Synthesis of Bisphenol A with Heterogeneous Catalysts.

Sources

- 1. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]

- 2. diva-portal.org [diva-portal.org]

- 3. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 4. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

A Technical Guide to the Antioxidant Action of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a potent synthetic phenolic antioxidant widely utilized in various industrial applications, including the stabilization of polymers like ABS resins, latex, and PVCs.[1] Its efficacy stems from a classic hindered phenol mechanism, centered on the donation of a hydrogen atom to neutralize damaging free radicals. This guide delineates the core mechanistic principles of its antioxidant action, focusing on the roles of hydrogen atom transfer, the formation and stabilization of the resultant phenoxyl radical, and the structure-activity relationship dictated by its specific alkyl substituents. Furthermore, it provides a detailed experimental protocol for quantifying such antioxidant activity using the DPPH assay, offering a practical framework for its evaluation.

Introduction: The Imperative for Antioxidant Action

Oxidative stress, mediated by an overabundance of free radicals and other reactive oxygen species (ROS), is a primary driver of material degradation and has been implicated in a multitude of disease pathologies.[2][3] Free radicals, characterized by the presence of unpaired electrons, are highly reactive and can initiate damaging chain reactions that compromise the integrity of polymers, lipids, proteins, and nucleic acids.[4]

Phenolic compounds, both natural and synthetic, are a cornerstone of antioxidant defense.[5][6] Their primary mode of action involves intercepting free radicals and terminating these chain reactions.[4][5] 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a bisphenolic compound, is a highly effective synthetic antioxidant designed for superior performance and stability.[1] Understanding its precise mechanism of action is critical for optimizing its application in material science and for assessing its potential in biomedical contexts.

Molecular Structure: The Basis of Functionality

The antioxidant capability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is intrinsically linked to its molecular architecture. Several key features are critical:

-

Phenolic Hydroxyl (-OH) Groups: These are the primary active sites. The O-H bond is weakened by the aromatic ring, facilitating the donation of the hydrogen atom (a proton and an electron) to a free radical.

-

Tert-Butyl Groups: Positioned ortho to the hydroxyl groups, these bulky substituents provide significant steric hindrance. This physical barrier is crucial for stabilizing the resulting antioxidant radical and preventing it from participating in further unwanted reactions.[7]

-

Ethyl Group: Located para to the hydroxyl group, this electron-donating group increases the electron density on the aromatic ring, which can help to stabilize the phenoxyl radical formed after hydrogen donation.[7][8]

-

Methylene Bridge (-CH2-): This bridge links the two phenolic rings, creating a larger molecule with two active sites. This structure can potentially scavenge two free radicals.

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Experimental Validation: The DPPH Radical Scavenging Assay

The antioxidant capacity of compounds like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. [9][10][11]This method is rapid, simple, and relies on a stable free radical, DPPH•, which has a deep violet color and a strong absorbance at approximately 517 nm. [9][10] When an antioxidant donates a hydrogen atom to DPPH•, the radical is neutralized to its reduced form, DPPH-H. [10]This process leads to a color change from violet to pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant. [9][10]

Detailed Experimental Protocol

Causality: This protocol is designed to quantify the ability of a test compound to scavenge the DPPH radical by measuring the reduction in absorbance. Each step is critical for ensuring accuracy and reproducibility.

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 1 mM): Accurately weigh and dissolve DPPH in a suitable solvent like methanol or ethanol. [9]Rationale: Ethanol/Methanol is used because both DPPH and many phenolic antioxidants are soluble in it. Store this solution in an amber bottle at 4°C to protect it from light, which can cause degradation. Prepare fresh for best results. [9] * DPPH Working Solution: Dilute the stock solution with the solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. [11]Rationale: This specific absorbance range ensures the measurement falls within the linear range of the spectrophotometer, providing reliable data.

-

Test Compound Solutions: Prepare a series of dilutions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the same solvent.

-

Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid. [9]Rationale: A positive control validates the assay's performance and provides a benchmark for comparing the activity of the test compound.

-

-

Assay Procedure (96-well plate format):

-

Blank: Add 200 µL of the solvent (e.g., methanol) to three wells. Rationale: The blank corrects for the absorbance of the solvent itself.

-

Control (Maximum Absorbance): Add 100 µL of solvent and 100 µL of the DPPH working solution to three wells. [9]Rationale: This represents the 0% inhibition control, showing the color of the uninhibited DPPH radical.

-

Test Samples: Add 100 µL of each dilution of the test compound to separate wells, followed by 100 µL of the DPPH working solution. [9] * Positive Control Samples: Add 100 µL of each dilution of the positive control (e.g., Trolox) to separate wells, followed by 100 µL of the DPPH working solution.

-

-

Incubation and Measurement:

-

Mix the plate gently and incubate in the dark at room temperature for 30 minutes. [11]Rationale: Incubation in the dark is crucial because DPPH is light-sensitive and can degrade, leading to inaccurate results. 30 minutes is a standard time to allow the reaction to reach a steady state.

-

Measure the absorbance of all wells at 517 nm using a microplate reader. [9]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the concentration of the antioxidant.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. [9]A lower IC50 value indicates a higher antioxidant potency. [9]

-

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Concluding Remarks

The antioxidant mechanism of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a well-defined process rooted in the principles of phenolic chemistry. Its efficacy is a direct result of its molecular structure, which facilitates rapid hydrogen atom donation to neutralize free radicals, followed by the formation of a highly stabilized, unreactive phenoxyl radical. The bulky tert-butyl groups provide essential steric hindrance, while the electron-donating ethyl groups contribute to radical stability. This combination of features makes it an exceptionally effective stabilizer in industrial applications. The DPPH assay provides a robust and reliable method for quantifying this activity, enabling researchers to compare its potency and optimize its use in various formulations.

References

- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.

- Andrés, A. I., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants.

- Chemistry For Everyone. (2025).

- ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).

- Salehi, B., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- BenchChem. (2025). Application Note and Protocol: DPPH Assay for Evaluating the Antioxidant Activity. BenchChem.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry.

- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry.

- Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry.

- Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.

- Ilyas, T., et al. (2022). DPPH Radical Scavenging Assay. MDPI.

- Mitsubishi Chemical Corporation. (n.d.). 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425".

- ResearchGate. (n.d.). The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6.

- Amjad, S., Rahman, M. S., & Pang, M. G. (2020). Role of Antioxidants in Alleviating Bisphenol A Toxicity. Biomolecules.

- Nowak, K., et al. (2022). Can Antioxidants Reduce the Toxicity of Bisphenol? MDPI.

- ResearchGate. (n.d.). Stabilizing phenoxyl radical by resonance.

- ResearchGate. (n.d.). Resonance stabilization of phenoxy radical.

- Lee, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

Sources

- 1. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Antioxidants in Alleviating Bisphenol A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Thermal Stability in Antioxidant Performance

In the realm of material science, polymer chemistry, and drug formulation, the longevity and efficacy of products are often dictated by their resistance to degradation. Oxidative degradation, a ubiquitous process, is a primary adversary, leading to the deterioration of material properties and the loss of therapeutic efficacy. Hindered phenolic antioxidants are the vanguard in the battle against this degradation, and among them, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) stands out for its effectiveness. However, the true measure of an antioxidant's utility, particularly in applications involving high processing temperatures or long-term thermal stress, is its own thermal stability. An antioxidant that degrades at or below the processing temperature of the material it is meant to protect is of little to no value. This guide provides a comprehensive technical overview of the thermal stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), offering a deep dive into its decomposition profile, the analytical techniques for its evaluation, and the mechanistic-driven insights into its degradation pathways. As direct experimental data for this specific molecule is not extensively available in public literature, this guide will draw upon established principles of thermal analysis and comparative data from structurally analogous hindered phenolic antioxidants to provide a robust and scientifically grounded perspective.

Unveiling the Molecular Sentinel: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), with the CAS number 88-24-4, is a non-staining, sterically hindered phenolic antioxidant.[1][2][3][4][5] Its molecular structure is the key to its function. The two phenolic hydroxyl groups are the active sites, readily donating a hydrogen atom to neutralize free radicals and terminate the oxidative chain reactions that lead to material degradation.[6] The bulky tert-butyl groups ortho to the hydroxyl groups provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents its participation in deleterious side reactions. The methylene bridge linking the two phenolic rings contributes to its higher molecular weight and lower volatility compared to simpler phenolic antioxidants, a critical attribute for its performance in high-temperature applications.

Table 1: Physicochemical Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

| Property | Value | Source(s) |

| CAS Number | 88-24-4 | [1][2][3][4][5] |

| Molecular Formula | C25H36O2 | [1] |

| Molecular Weight | 368.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 119-122 °C |

The Litmus Test of Durability: Experimental Evaluation of Thermal Stability

The assessment of thermal stability is not a singular endeavor but rather a multi-faceted investigation employing a suite of thermoanalytical techniques. The two cornerstones of this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Mapping the Decomposition Landscape

TGA is an indispensable technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting TGA curve provides critical information, including the onset temperature of decomposition (Tonset), the temperatures of maximum decomposition rates, and the percentage of residual mass at various temperatures.

The following protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry," and is designed to ensure the generation of reliable and reproducible data.

Objective: To determine the thermal decomposition profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

Instrumentation: A calibrated thermogravimetric analyzer with a high-resolution balance and precise temperature control.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Inert Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis. This is crucial to prevent premature oxidative degradation and to isolate the thermal decomposition behavior.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is essential for data comparability.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of the maximum rates of decomposition.

dot

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Uncovering Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions. For 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), DSC can reveal its melting point and any exothermic or endothermic events associated with its decomposition.

Objective: To identify the melting point and other thermal transitions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) into a hermetically sealed aluminum DSC pan. A sealed pan is used to prevent mass loss due to volatilization before decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Inert Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

dot

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).

Decoding the Degradation: Pathways and Products

The thermal degradation of hindered phenolic antioxidants is a complex process involving multiple reaction pathways. While specific experimental data for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is scarce, we can infer its likely degradation mechanism based on the known behavior of structurally similar compounds.

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical. The resulting phenoxyl radical is stabilized by the sterically hindering tert-butyl groups.[6] At elevated temperatures, however, the molecule itself can undergo degradation.

Predicted Thermal Decomposition Pathway:

The thermal degradation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is anticipated to proceed through a multi-stage process:

-

Initial Stage (Homolytic Cleavage): The weakest bonds in the molecule are likely to be the C-C bonds of the tert-butyl groups and the methylene bridge. Homolytic cleavage of a tert-butyl group would lead to the formation of a relatively stable tert-butyl radical and a phenoxyl radical. Cleavage of the methylene bridge would result in the formation of two substituted benzyl radicals.

-

Second Stage (Radical Reactions and Rearrangements): The radicals formed in the initial stage can undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination. This can lead to the formation of a complex mixture of smaller volatile molecules and larger, more condensed structures.

-

Final Stage (Char Formation): At very high temperatures, the aromatic rings may start to break down, leading to the formation of a carbonaceous residue or char.

dot

Caption: Predicted Thermal Degradation Pathway.

Anticipated Decomposition Products:

Based on the predicted degradation pathway, the following are some of the likely thermal decomposition products that could be identified using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

-

Isobutylene: From the cleavage of the tert-butyl groups.

-

4-ethyl-6-tert-butylphenol: From the cleavage of the methylene bridge.

-

Smaller phenolic fragments: Resulting from further degradation of the aromatic rings.

-

Products of radical recombination: A variety of higher molecular weight compounds.

Quantitative Insights: A Comparative Analysis

Table 2: Comparative Thermal Stability of Hindered Phenolic Antioxidants (in inert atmosphere)

| Antioxidant | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |

| Irganox 1010 | ~350 | ~380 |

| Irganox 1076 | ~300 | ~340 |

| Irganox 1330 | ~320 | ~360 |

| Predicted for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | ~280 - 320 | ~320 - 360 |

Note: The predicted values for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are an estimation based on its molecular structure and comparison with other hindered phenolic antioxidants. Actual experimental values may vary.

The predicted thermal stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) places it in a similar range to other effective hindered phenolic antioxidants. Its bisphenolic structure and molecular weight suggest that it should exhibit good thermal stability, making it suitable for a wide range of polymer processing applications.

Conclusion: A Thermally Robust Guardian Against Oxidation

This in-depth technical guide has provided a comprehensive overview of the thermal stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). While direct experimental data remains a subject for future research, a thorough analysis of its molecular structure, coupled with comparative data from analogous compounds, allows for a scientifically sound prediction of its thermal behavior. The detailed experimental protocols for TGA and DSC provide a clear roadmap for researchers to generate precise and reliable data. The predicted thermal decomposition pathways and products offer valuable insights into its degradation mechanism.

For researchers, scientists, and drug development professionals, understanding the thermal stability of an antioxidant is not merely an academic exercise; it is a critical component of product development and quality control. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) emerges as a thermally robust antioxidant, well-suited for applications where high temperatures are a factor. Its ability to withstand significant thermal stress while maintaining its radical-scavenging capabilities solidifies its position as a valuable tool in the preservation of material integrity and the extension of product lifespan. Further experimental investigation into its specific thermal decomposition profile will undoubtedly provide even greater clarity and further enhance its application in demanding environments.

References

- Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis.

- ResearchGate. (2025). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS.

- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.

- ResearchGate. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE.

- E3S Web of Conferences. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates.

- NIH. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.

- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.

- ResearchGate. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting.

- ResearchGate. (2025). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil.

- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).

- ResearchGate. (2025). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS.

- Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.

- ResearchGate. (2025). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate.

- ResearchGate. (2025). Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]

- 3. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 5. 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | CymitQuimica [cymitquimica.com]

- 6. partinchem.com [partinchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties of the compound that govern its solubility, present available solubility data, and provide a detailed, field-proven experimental protocol for determining its solubility in specific solvent systems.

Introduction to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), with the CAS number 88-24-4, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] Its molecular structure, characterized by two bulky tert-butyl groups flanking the hydroxyl moieties and linked by a methylene bridge, is key to its function as a free radical scavenger. This compound is widely utilized as a stabilizer in polymers, adhesives, and synthetic rubbers to prevent oxidative degradation.[2][3] Its efficacy in these applications is often dependent on its solubility and miscibility in the host matrix, making a thorough understanding of its solubility profile in various organic solvents a critical parameter for formulation development and process optimization.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C25H36O2 | [1][4] |

| Molecular Weight | 368.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 123-128 °C | [3] |

Theoretical Framework: Understanding Solubility